N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, commonly referred to as API-1, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. API-1 is a member of the isoquinoline class of compounds and has been shown to inhibit the activity of the transcription factor, c-Myc, which is known to play a critical role in the development and progression of many types of cancer.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
A study by Alagarsamy et al. (2015) explored the synthesis of quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities. Among the synthesized compounds, one demonstrated potent analgesic and anti-inflammatory effects, with a lower ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Activity
Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, showing significant antimicrobial activity against selected microbial species. This study highlights the potential of such compounds in the development of new antimicrobial agents (Gul et al., 2017).
Antiproliferative Activity
Hassan et al. (2021) created a new series of 2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, evaluating their anticancer activity. Some compounds showed higher cytotoxic activity than Staurosporine, indicating their potential as antiproliferative agents (Hassan et al., 2021).
Anticonvulsant Agents
Kothayer et al. (2019) synthesized N‐(1‐methyl‐4‐oxo‐2‐un/substituted‐1,2‐dihydroquinazolin‐3[4H]‐yl) derivatives, evaluating their anticonvulsant activities. Compound 4n showed promising activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, suggesting a potential mechanism through GABAA binding (Kothayer et al., 2019).
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-12-25-13-11-18-19(22(25)28)5-4-6-20(18)29-14-21(27)24-17-9-7-16(8-10-17)23-15(2)26/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLICPNKLWZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。